REACTION_CXSMILES
|
[Cl:1][CH:2](C)[CH2:3][CH2:4][CH:5]=[CH2:6].[CH3:8][C:9]1[C:10]([O:12][C:13](=[O:15])[CH:14]=1)=[O:11].O1[CH:18]([CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH3:34])[CH2:17]1.C(O[O:42][C:43]([CH3:46])([CH3:45])[CH3:44])(=O)C(C)(C)C>N1C=CC=CC=1>[CH2:17]=[CH:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH3:34].[CH2:34]=[CH:33][C:32]1[CH:27]=[CH:28][CH:29]=[CH:30][CH:31]=1.[Cl:1][C:9]1[C:10]([O:12][C:13](=[O:15])[CH:14]=1)=[O:11].[O:42]1[CH:45]([CH2:8][CH2:9][CH3:14])[C:43]1([C:44]1[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1)[CH3:46]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(CCC=C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C/C=1/C(=O)OC(\C1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CC1CCCCCCCCCCCCCCCC
|
Name
|
styrene-maleic anhydride copolymer
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(C)(C)C)(=O)OOC(C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In like manner a thickened, moldable intermediate is produced when appropriate amounts
|
Name
|
|
Type
|
product
|
Smiles
|
C=CCCCCCCCCCCCCCCCC
|
Name
|
|
Type
|
product
|
Smiles
|
C=CC1=CC=CC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
Cl/C=1/C(=O)OC(\C1)=O
|
Name
|
|
Type
|
product
|
Smiles
|
O1C(C)(C1CCC)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Cl:1][CH:2](C)[CH2:3][CH2:4][CH:5]=[CH2:6].[CH3:8][C:9]1[C:10]([O:12][C:13](=[O:15])[CH:14]=1)=[O:11].O1[CH:18]([CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH3:34])[CH2:17]1.C(O[O:42][C:43]([CH3:46])([CH3:45])[CH3:44])(=O)C(C)(C)C>N1C=CC=CC=1>[CH2:17]=[CH:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH3:34].[CH2:34]=[CH:33][C:32]1[CH:27]=[CH:28][CH:29]=[CH:30][CH:31]=1.[Cl:1][C:9]1[C:10]([O:12][C:13](=[O:15])[CH:14]=1)=[O:11].[O:42]1[CH:45]([CH2:8][CH2:9][CH3:14])[C:43]1([C:44]1[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1)[CH3:46]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(CCC=C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C/C=1/C(=O)OC(\C1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CC1CCCCCCCCCCCCCCCC
|
Name
|
styrene-maleic anhydride copolymer
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(C)(C)C)(=O)OOC(C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In like manner a thickened, moldable intermediate is produced when appropriate amounts
|
Name
|
|
Type
|
product
|
Smiles
|
C=CCCCCCCCCCCCCCCCC
|
Name
|
|
Type
|
product
|
Smiles
|
C=CC1=CC=CC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
Cl/C=1/C(=O)OC(\C1)=O
|
Name
|
|
Type
|
product
|
Smiles
|
O1C(C)(C1CCC)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |